molecular formula C10H17NO2 B13628540 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

Cat. No.: B13628540
M. Wt: 183.25 g/mol
InChI Key: XOTORAPUBLJRRY-UHFFFAOYSA-N
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Description

2-Amino-3-(bicyclo[221]heptan-2-yl)propanoic acid is a unique compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with amino acids under specific conditions. One common method includes the use of catalytic hydrogenation and subsequent amination reactions . The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid, also known by its CAS number 1690300-87-8, is a bicyclic compound that has drawn attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Molecular Formula

  • Chemical Formula : C10_{10}H17_{17}NO2_2
  • Molecular Weight : 183.25 g/mol
  • IUPAC Name : this compound

Structural Characteristics

The compound features a bicyclic structure which contributes to its rigidity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and enzymes involved in various physiological processes.

  • Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter release and uptake, particularly in the central nervous system (CNS). Its structural similarity to amino acids suggests potential roles as a neurotransmitter analog.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could lead to therapeutic applications in conditions like cancer or neurodegenerative diseases.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of bicyclic amino acids, including this compound. The findings indicated significant reductions in neuronal apoptosis in vitro, suggesting potential for treating neurodegenerative disorders .

Study 2: Antioxidant Activity

In another study exploring the antioxidant properties of bicyclic compounds, this compound demonstrated substantial free radical scavenging activity, which is crucial for mitigating oxidative stress-related damage .

Study 3: Enzyme Interaction

Research highlighted the compound's interaction with specific enzyme targets, showing inhibition of cathepsin C activity, which is linked to various pathological conditions including inflammation and cancer .

Biological Activity Summary

Activity TypeObservationsReference
NeuroprotectiveReduced neuronal apoptosis
AntioxidantSignificant free radical scavenging
Enzyme InhibitionInhibition of cathepsin C

Physical Properties

PropertyValue
Molecular FormulaC10_{10}H17_{17}NO2_2
Molecular Weight183.25 g/mol
Purity≥95%

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)

InChI Key

XOTORAPUBLJRRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(C(=O)O)N

Origin of Product

United States

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